1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a trifluoromethyl group, and a pyrrolidinylsulfonylphenyl moiety
Preparation Methods
The synthesis of 1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the pyrrolidinylsulfonylphenyl moiety. The reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazole ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. .
Scientific Research Applications
1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives: These compounds share a similar pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties.
1-(4-(pyrrolidin-1-ylsulfonyl)phenyl) ethanone: This compound has a similar pyrrolidinylsulfonylphenyl moiety but lacks the pyrazole ring and trifluoromethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17F3N4O3S |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17F3N4O3S/c1-22-13(10-14(21-22)16(17,18)19)15(24)20-11-4-6-12(7-5-11)27(25,26)23-8-2-3-9-23/h4-7,10H,2-3,8-9H2,1H3,(H,20,24) |
InChI Key |
GEBLSGPNGXVEHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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